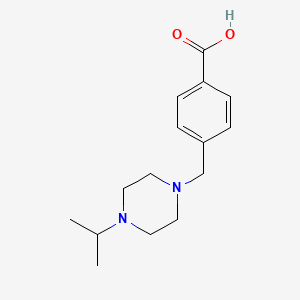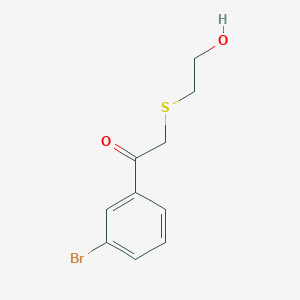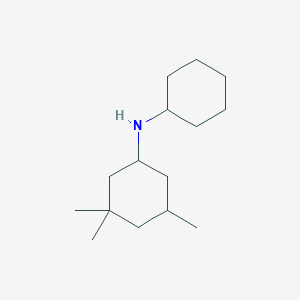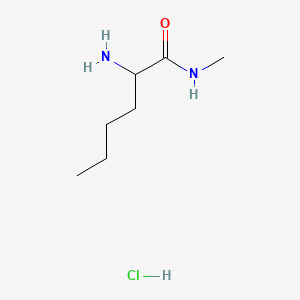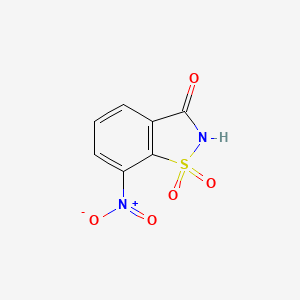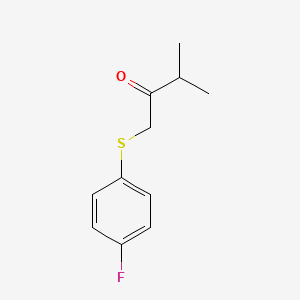![molecular formula C17H30BNO4 B13633824 Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13633824.png)
Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate: is a compound that features a pyrrolidine ring substituted with a tert-butyl ester and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Moiety: This step often involves a borylation reaction using a suitable boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various aryl or alkyl derivatives
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its boron moiety is particularly valuable in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine
The compound is explored for its potential in drug discovery and development. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations .
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate involves its reactivity towards different chemical reagents. The boron moiety can form stable complexes with various nucleophiles, facilitating cross-coupling reactions. The ester group can undergo hydrolysis or reduction, leading to different functional groups that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate apart is its combination of a pyrrolidine ring with a vinyl group and a boron moiety
Properties
Molecular Formula |
C17H30BNO4 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-12-8-9-13(19)10-11-18-22-16(4,5)17(6,7)23-18/h10-11,13H,8-9,12H2,1-7H3/b11-10+ |
InChI Key |
FOKAYFRQGHIFEW-ZHACJKMWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCN2C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


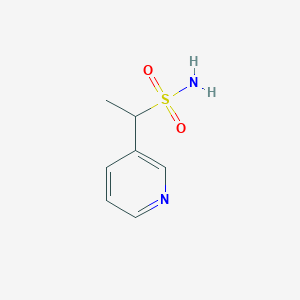
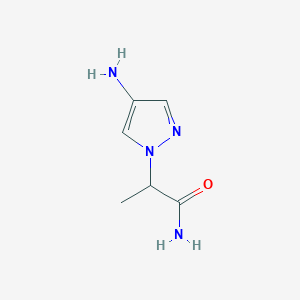
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
![(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
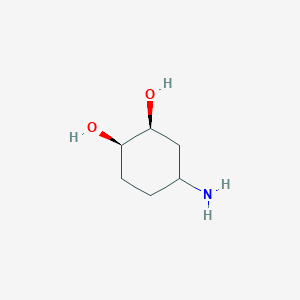
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
